2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide
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Overview
Description
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is an organic compound with the molecular formula C14H12N2O5 It is a derivative of benzamide, characterized by the presence of hydroxyl, nitro, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes:
Nitration: The precursor compound, such as 2-methyl-5-nitroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amide Formation: The nitrated compound is then reacted with 2-hydroxy-3-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Reduction: The major product is 2-Hydroxy-N-(2-methyl-5-aminophenyl)-3-aminobenzamide.
Substitution: The products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s structural properties make it a candidate for use in organic electronic materials and as a building block for polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(2-methoxy-5-nitrophenyl)-3-nitrobenzamide
- 2-Hydroxy-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide
- 2-Hydroxy-N-(2-methyl-5-nitrophenyl)benzamide
Uniqueness
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups allows for diverse chemical reactivity and potential for multiple applications in various fields.
Properties
CAS No. |
63981-15-7 |
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Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-8-5-6-9(16(20)21)7-11(8)15-14(19)10-3-2-4-12(13(10)18)17(22)23/h2-7,18H,1H3,(H,15,19) |
InChI Key |
QLVVQRCTAOWEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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